3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Description
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-12-9-5-3-2-4-8(9)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYBPQADDRMHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6516-81-0 | |
| Record name | 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the reaction of 3-methyl-3,4-dihydro-2H-1-benzopyran with an amine source under acidic conditions to form the amine hydrochloride salt. One common method involves the reaction of 3-methyl-3,4-dihydro-2H-1-benzopyran with ammonium chloride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran ring.
Reduction: Reduced forms of the amine group.
Substitution: Substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzopyran structure with a methyl group at the 3-position and an amine functional group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 199.68 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological systems .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has been investigated for its anticancer properties, showing potential in modulating enzyme activity and receptor binding, which are crucial in cancer pathways.
- Neuropharmacological Effects : Some derivatives of benzopyran compounds have shown affinity for serotonin receptors, indicating potential anxiolytic effects. For instance, certain derivatives exhibited high affinity for 5-HT receptors, suggesting possible applications in treating anxiety disorders .
Pharmacological Applications
The pharmacological profile of this compound includes:
- Inhibition of Platelet Aggregation : Similar compounds have demonstrated effectiveness in inhibiting platelet aggregation, which is vital in preventing thrombotic events such as myocardial infarctions and post-operative thrombosis .
- Anti-inflammatory Applications : The compound may also exhibit anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .
Synthesis and Derivatives
The synthesis of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves several chemical reactions including oxidation and reduction processes. Research has also focused on synthesizing various substituted derivatives to enhance specific biological activities .
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-3,4-dihydro-2H-benzopyran | Methyl group at 3-position | Antimicrobial, anticancer |
| 5-Methylbenzopyran | Lacks amine group | Varies in reactivity |
| (4R)-8-Methyl-3,4-dihydro-2H-chromen | Different stereochemistry | Unique pharmacological properties |
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological systems:
- Serotonergic Receptor Interaction : A study demonstrated that certain derivatives of benzopyran compounds showed significant binding affinity to serotonin receptors (5-HT1A and 5-HT7), indicating potential therapeutic applications in mood disorders .
- Pharmacological Profiles : Research on structurally similar compounds has revealed multiple pharmacological actions including neuroprotective effects and modulation of neurotransmitter systems .
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
- Structural Difference : Methoxy group at position 6 vs. methyl at position 3 in the target compound.
- Physical Data: Molecular weight 215.68 g/mol (vs. ~199.68 g/mol for the target compound).
5,7-Difluorochroman-4-amine Hydrochloride ()
- Structural Difference : Fluorine atoms at positions 5 and 7.
- Physical Data : Molecular weight 221.63 g/mol; CAS 1392211-80-1.
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
Steric and Stereochemical Variations
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
- Structural Difference : Ethyl group at position 6 and (4R) stereochemistry.
- Impact : The bulkier ethyl group introduces steric hindrance, which may affect binding to chiral targets (e.g., enzymes or transporters). The (4R) configuration could lead to enantioselective activity, a critical factor absent in the target compound’s unspecified stereochemistry .
- Physical Data : Molecular weight 213.71 g/mol; CAS 1807885-21-7.
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride ()
- Structural Difference : Methyl at position 8 instead of 3.
Key Data Table
Biological Activity
3-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS No. 6516-81-0) is a compound belonging to the class of benzopyrans, which are characterized by a fused benzene and pyran ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 199.68 g/mol. The presence of a methyl group at the 3-position and an amine group at the 4-position contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways relevant to disease mechanisms. Although specific targets have not been fully elucidated, preliminary studies suggest potential interactions with:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic processes.
- Receptors : It has been suggested that it may bind to neurotransmitter receptors, particularly serotonin receptors, influencing mood and anxiety pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Investigations into its anticancer effects have indicated that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further exploration in cancer therapy .
- Serotonergic Activity : In studies focusing on serotonergic systems, derivatives of benzopyran compounds have demonstrated high affinity for 5-HT1A receptors, which are implicated in anxiety and depression treatments .
Case Studies and Research Findings
A selection of key research findings related to the biological activity of this compound includes:
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydro-2H-1-benzopyran-4-amine | Lacks methyl group at the 3-position | Reduced biological activity compared to the methylated form |
| 5-Bromo-3,4-dihydro-2H-1-benzopyran | Contains bromine at the 5-position | Exhibits different receptor binding profiles and activities |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., substituted phenols with amines) under controlled conditions (temperature, pH, reaction time). Critical intermediates are monitored via thin-layer chromatography (TLC) and characterized using NMR spectroscopy (1H/13C) to confirm structural integrity . For hydrochloride salt formation, stoichiometric HCl is added in a polar solvent (e.g., ethanol), followed by recrystallization. Purity is validated via HPLC (>95%) .
Q. How do solubility and stability profiles of the hydrochloride salt influence experimental protocols?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but requires strict moisture control during storage (4°C, desiccated) to prevent hydrolysis . Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) analyzed via HPLC-UV to detect decomposition products . Solvent selection (e.g., DMSO for stock solutions) must balance solubility and compound stability .
Q. Which analytical techniques are critical for confirming identity and purity?
- Answer :
Advanced Research Questions
Q. How can QSAR modeling predict biological activity and guide structural optimization?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP , polar surface area , and H-bond donors . For example, docking studies (e.g., AutoDock Vina) against serotonin receptors (5-HT2A) can prioritize analogs with higher predicted binding affinities . Experimental validation via radioligand binding assays (e.g., Ki values) refines model accuracy .
Q. How to resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer pH). A systematic approach includes:
- Dose-response curves (IC50/EC50 comparisons under standardized protocols) .
- Metabolic stability assays (e.g., liver microsomes) to rule out pharmacokinetic variability .
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) .
Q. What strategies are effective for enantiomeric separation and pharmacological profiling?
- Methodological Answer : Chiral separation uses chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Absolute configuration is confirmed via X-ray crystallography or circular dichroism . Enantiomers are tested in in vitro models (e.g., GPCR functional assays) to identify stereospecific activity .
Q. How to design SAR studies to optimize target engagement and reduce off-target effects?
- Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -F at position 7) to enhance metabolic stability .
- Side-chain variations : Replace methyl groups with cyclopropyl to improve selectivity for α2-adrenergic receptors .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond acceptors .
Q. What in vitro assays are recommended for assessing receptor binding and cytotoxicity?
- Answer :
- Radioligand binding : Compete with [3H]-ligands (e.g., 5-HT1A) in transfected HEK293 membranes .
- Calcium flux assays (FLIPR): Measure functional activity at GPCRs .
- Cytotoxicity screening : Use MTT assays in HepG2 cells (IC50 > 50 µM indicates low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
